EMA400 is classified as a small organic molecule with a specific action on the AT2R. It is derived from a chemical structure referred to as "compound 1" within a Warner–Lambert patent. The compound's classification as an antagonist suggests that it inhibits the action of angiotensin II at the AT2 receptor, which is involved in various physiological processes including blood pressure regulation and pain modulation .
The synthesis of EMA400 involves several steps that can be categorized broadly into chemical reactions typical for the formation of small organic molecules. The initial synthesis was characterized by the creation of a racemic mixture, which includes both enantiomers of the compound. The specific synthetic pathway has not been extensively detailed in the literature but generally involves:
The exact synthetic route and conditions used for EMA400 have not been fully disclosed in public literature, but they align with standard organic synthesis practices employed for similar compounds .
EMA400's molecular structure features a complex arrangement that contributes to its biological activity. While specific structural data such as molecular formula and weight are not provided in detail here, general characteristics include:
The stereochemistry of EMA400 is significant; it exists as a racemate comprising two enantiomers, each potentially exhibiting different pharmacological effects .
EMA400's primary interaction occurs through its binding to the AT2R. The key reactions associated with this compound include:
The effectiveness of EMA400 was evaluated using various preclinical models, including diabetic rats and chronic constriction injury models, demonstrating its potential as an analgesic agent .
EMA400 exerts its effects primarily through antagonism of the AT2R, leading to:
Research indicates that EMA400 may have a higher binding affinity compared to other related compounds, enhancing its efficacy as a therapeutic agent .
EMA400 has potential applications in various scientific fields:
Neuropathic pain (NP) arises from somatosensory system dysfunction caused by lesions or diseases affecting peripheral or central nervous pathways. This complex condition affects 6.9%-10% of the general population and manifests through maladaptive mechanisms including nociceptor sensitization, ectopic neuronal firing, spinal disinhibition, and central sensitization [4] [8]. Current first-line treatments (gabapentinoids, antidepressants, and serotonin-norepinephrine reuptake inhibitors) provide inadequate relief for 40-50% of patients due to limited efficacy and dose-limiting side effects [4] [6]. This therapeutic impasse stems from mechanistic complexity and heterogeneous etiology, creating an urgent need for novel molecular targets that address underlying pathophysiology rather than symptomatic management [1] [8].
The renin-angiotensin system (RAS) has emerged as an unexpected player in pain modulation, with dichotomous signaling through its receptor subtypes. While angiotensin II type 1 receptor (AT1R) activation typically opposes pain, preclinical evidence reveals that angiotensin II type 2 receptor (AT2R) activation promotes pro-nociceptive pathways in neuropathic conditions [1] [5] [7]. This discovery positioned AT2R as a promising therapeutic target, with selective antagonists hypothesized to alleviate neuropathic pain without cardiovascular side effects associated with classical RAS modulation [1] [9]. EMA400 (PD-126055), a potent tetrahydroisoquinoline derivative, emerged as a leading candidate due to its nanomolar affinity and >1000-fold selectivity for AT2R over AT1R [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7